2-Methoxy-3-nitro-6-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-nitro-6-phenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-11(14(15)16)8-7-10(13-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMCBRSSAYRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 3 Nitro 6 Phenylpyridine and Its Analogues
Established Synthetic Routes to the 2-Methoxy-3-nitro-6-phenylpyridine Scaffold
Traditional approaches to synthesizing the this compound core involve a sequential, step-by-step introduction of the required functional groups onto a pyridine (B92270) precursor. This typically involves nitration, methoxylation, and phenylation, with the order of these steps being crucial for achieving the desired substitution pattern.
Nitration of Pyridine Precursors and Regioselectivity Considerations
The introduction of a nitro group at the C3 position of the pyridine ring is a key step. Electrophilic aromatic nitration of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. frontiersin.org Therefore, nitration is typically performed on a pre-functionalized pyridine ring where existing substituents can direct the incoming nitro group.
For instance, starting with a 2-chloropyridine derivative, nitration can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com The regioselectivity of this reaction is critical. The presence of a directing group at the C2 or C6 position influences where the nitro group will be added. In the synthesis of related compounds like 2,6-dichloro-3-nitropyridine, the nitration of 2,6-dichloropyridine proceeds by treating it with a mixture of concentrated sulfuric and nitric acids. google.com The conditions for these reactions, such as temperature and reactant ratios, must be carefully controlled to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts. frontiersin.org
Table 1: Regioselectivity in the Nitration of Substituted Aromatics
| Starting Material | Nitrating Agent | Catalyst/Conditions | Major Isomer(s) | Reference |
|---|---|---|---|---|
| Toluene | Conc. HNO₃ | Zeolite | para (86%), ortho (14%) | google.com |
| 2,6-Dichloropyridine | Conc. H₂SO₄/HNO₃ | Not specified | 2,6-Dichloro-3-nitropyridine | google.com |
Methoxylation Strategies (e.g., Nucleophilic Aromatic Substitution)
The introduction of the methoxy (B1213986) group at the C2 position is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on pyridine rings that are activated by electron-withdrawing groups, such as a nitro group. acs.org A common precursor for this step is a 2-chloro-3-nitropyridine derivative.
The reaction involves treating the chlorinated pyridine with a methoxide source, typically sodium methoxide in methanol. google.comchemicalbook.com The electron-withdrawing nitro group at the C3 position facilitates the attack of the methoxide nucleophile at the C2 position, leading to the displacement of the chloride ion. For example, the synthesis of 2-amino-3-nitro-6-methoxypyridine is achieved by the methoxylation of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol at temperatures between 10–60°C. google.com The efficiency of this substitution is high, with yields often exceeding 85%. acs.orgchemicalbook.com
Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
| Substrate | Nucleophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-nitro-6-chloropyridine | Sodium Methoxide | Methanol | 25–30°C | 86.5% | google.comchemicalbook.com |
Phenyl Group Introduction via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The final key functionalization is the introduction of the phenyl group at the C6 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. nih.govnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound, such as a phenylboronic acid. researchgate.net
In the context of synthesizing this compound, a precursor such as 2-methoxy-3-nitro-6-chloropyridine would be coupled with phenylboronic acid. The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₃PO₄, K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. nih.govmdpi.com The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules. nih.gov However, the cross-coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetallation and potential for protodeboronation. nih.gov Despite these challenges, it remains a preferred method for creating the C-C bond necessary for the final product. beilstein-journals.org
Table 3: Example Conditions for Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |
Novel Synthetic Approaches to this compound Derivatives
While established routes are reliable, modern synthetic chemistry is continually seeking more efficient, sustainable, and versatile methods. Novel approaches focus on reducing the number of synthetic steps and incorporating principles of green chemistry.
Multi-Component Reactions and Ring Transformation Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like substituted pyridines. bohrium.comresearchgate.net MCRs are advantageous due to their atom economy, reduced reaction times, and operational simplicity. nih.gov Various MCRs have been developed for the synthesis of pyridine derivatives, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) sources. rsc.org
Ring transformation is another innovative strategy. This can involve the rearrangement of other heterocyclic systems into the desired pyridine scaffold. For instance, a rhodium carbenoid-induced ring expansion of isoxazoles has been developed to produce highly functionalized pyridines in a one-pot procedure. nih.govorganic-chemistry.org This method involves the reaction of 3,5-disubstituted isoxazoles with vinyldiazo compounds, which rearrange to form dihydropyridines that can then be oxidized to the corresponding pyridines. organic-chemistry.org Another approach involves the transformation of pyridines into fused bicyclic heterocycles through a sequence of nucleophilic addition and electrocyclic ring opening/closing reactions. acs.orgbohrium.com
Green Chemistry Principles and Sustainable Synthesis Innovations for Phenylpyridine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. nih.govijarsct.co.in This includes the use of environmentally benign solvents, catalysts, and energy sources. rasayanjournal.co.in
Innovations in this area include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govijarsct.co.in
Use of green catalysts: Developing recyclable and non-toxic catalysts is a key area of research. Nanocatalysts, for example, have been employed in MCRs to produce polysubstituted pyridines. rsc.org
Solvent-free or aqueous reactions: Conducting reactions without harmful organic solvents or in water aligns with green chemistry principles. ijarsct.co.in
These sustainable approaches are being applied to various steps in pyridine synthesis, including cross-coupling reactions, to create more environmentally friendly and efficient manufacturing processes. nih.gov
Photochemical and Electrocatalytic Synthetic Protocols for Substituted Pyridines
The synthesis of highly substituted pyridines, such as this compound, often requires specialized methods to control regioselectivity and functional group tolerance. While traditional synthetic routes exist, photochemical and electrocatalytic protocols have emerged as powerful alternatives, offering mild reaction conditions and unique reactivity patterns. These methods avoid harsh reagents and high temperatures, providing sustainable pathways for the construction of complex pyridine derivatives.
Photochemical approaches utilize light energy to promote reactions, often through the generation of reactive intermediates like radicals. Electrocatalysis, on the other hand, employs an electric potential to drive chemical transformations, frequently enabling reactions that are otherwise thermodynamically unfavorable. Both strategies have been successfully applied to the synthesis and functionalization of the pyridine core, paving the way for the construction of analogues of this compound.
Photochemical Synthesis of Substituted Pyridines
Photochemical methods offer a versatile platform for the introduction of substituents onto the pyridine ring. These reactions are typically initiated by the absorption of light by a photocatalyst or one of the reactants, leading to the formation of excited states that can engage in single-electron transfer (SET) or energy transfer processes.
One notable strategy involves the photochemical functionalization of pyridines with radicals. For instance, a method for the C4-allylation of pyridines has been developed that proceeds via pyridinyl radicals generated upon single-electron reduction of pyridinium (B92312) ions. This approach demonstrates distinct positional selectivity compared to classical Minisci-type reactions. While not directly yielding the substitution pattern of this compound, this methodology highlights the potential of photochemical radical reactions for C-C bond formation on the pyridine ring.
The introduction of aryl groups, such as the phenyl group at the 6-position, can be envisioned through photochemical cross-coupling reactions. Photolysis of iodopyridines in the presence of aromatic heterocycles has been shown to produce 3-heteroaryl derivatives of pyridine rsc.org. This concept could potentially be extended to the coupling of a suitably substituted iodopyridine with benzene (B151609) to install the phenyl group.
Furthermore, photochemical cyclometalation has been demonstrated for the synthesis of platinum(II) complexes of 2-phenylpyridines. This process involves the light-induced C-H activation of the phenyl ring, suggesting that photochemical methods can be employed to functionalize the phenyl substituent of a pre-formed phenylpyridine scaffold nih.gov.
While the direct photochemical nitration of pyridines is less common, the synthesis of nitropyridines can be achieved through other means, and subsequent photochemical modifications of other parts of the molecule could be performed.
Table 1: Examples of Photochemical Synthesis of Substituted Pyridines This table is interactive. You can sort and filter the data.
| Pyridine Derivative | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| C4-Allylated Pyridines | Pyridine, Allylic Substrate, Dithiophosphoric Acid Catalyst, Blue Light (λ = 455 nm) | Good | nih.govresearchgate.netresearchgate.netacs.orgacs.org |
| 3-Heteroarylpyridines | 3-Iodopyridine, Furan/Thiophene/Pyrrole, Photolysis | Not specified | rsc.org |
| Cyclometalated Pt(II) 2-Phenylpyridine (B120327) Complexes | 2-Phenylpyridine, (Bu4N)2[Pt2Cl6], (Piperidinomethyl)polystyrene, Violet Light | Good | nih.gov |
Electrocatalytic Synthesis of Substituted Pyridines
Electrocatalysis provides a powerful and environmentally friendly tool for the synthesis of substituted pyridines. By controlling the electrode potential, specific redox reactions can be initiated with high selectivity, often under ambient temperature and pressure.
The introduction of a nitro group onto a pyridine ring can be challenging. However, electrochemical methods for aromatic nitration have been developed using safe and readily available nitro sources like NBu4NO2 uni-mainz.de. This electrochemical approach involves the oxidation of nitrite to NO2, which then acts as the nitrating agent uni-mainz.de. Such a method could potentially be applied to a 2-methoxy-6-phenylpyridine precursor to introduce the nitro group at the 3-position.
The synthesis of phenylpyridines has also been explored using electrochemical methods. For example, an electrochemical approach has been used for the ortho-fluoroalkylation of 2-phenylpyridine catalyzed by nickel or palladium complexes mdpi.com. While this demonstrates functionalization of the phenyl ring, the core principle of using electrocatalysis to mediate C-C bond formation is relevant.
Furthermore, the electrocatalytic hydrogenation of pyridines to piperidines has been achieved using a rhodium on carbon catalyst in an anion-exchange membrane electrolyzer. Although this is a reduction of the pyridine ring, it showcases the utility of electrocatalysis in modifying the pyridine core under mild conditions.
The synthesis of CN-substituted imidazo[1,5-a]pyridines has been accomplished via an electrochemical cascade process, demonstrating the capability of electrosynthesis in constructing complex heterocyclic systems derived from pyridines rsc.org.
Table 2: Examples of Electrocatalytic Synthesis of Substituted Pyridines and Related Compounds This table is interactive. You can sort and filter the data.
| Compound | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Nitroaromatics | Aromatic Substrate, NBu4NO2, HFIP, MeCN, Graphite Electrodes | Safe nitro source, good yields | uni-mainz.de |
| ortho-Fluoroalkylated 2-Phenylpyridine | 2-Phenylpyridine, Fluoroalkylating Agent, Ni or Pd Catalyst, Electro-oxidation | C-H functionalization | mdpi.com |
| Piperidines | Pyridine, H2O, Rh/C Cathode, AEM Electrolyzer | Ambient temperature and pressure | google.comresearchgate.net |
| 1-Cyano-imidazo[1,5-a]pyridines | Pyridine-2-carboxaldehydes, Amines, NH4SCN, Electrochemical Oxidation | Three-component electrosynthesis | rsc.org |
While direct photochemical or electrocatalytic methods for the one-pot synthesis of this compound are not yet established, the principles and examples outlined above provide a strong foundation for the development of such synthetic routes. A plausible strategy could involve the initial synthesis of 2-methoxy-6-phenylpyridine, followed by a regioselective electrocatalytic nitration at the 3-position. Alternatively, a building-block approach could be employed, where photochemical or electrocatalytic methods are used to synthesize key intermediates that are then assembled to form the final product. The continued exploration of these advanced synthetic methodologies will undoubtedly lead to more efficient and sustainable routes for the preparation of complex pyridine derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Nitro 6 Phenylpyridine
Reactivity of the Nitro Group: Reduction and Functionalization Pathways
The nitro group at the C-3 position is a dominant feature, strongly influencing the molecule's reactivity. It renders the pyridine (B92270) ring highly electron-deficient and is itself susceptible to a variety of transformations, most notably reduction to an amino group.
Reduction Pathways: The conversion of the nitro group to an amine is a fundamental transformation, providing a gateway to a wide array of further functionalization, such as the synthesis of fused heterocyclic systems. This reduction can be achieved through several established methods.
Catalytic Hydrogenation: This is a common and efficient method for reducing aromatic nitro groups. The reaction typically involves hydrogen gas (H₂) and a metal catalyst. commonorganicchemistry.com For substrates with multiple reducible functional groups, the choice of catalyst is crucial for selectivity. While palladium on carbon (Pd/C) is a standard choice, it can sometimes lead to the reduction of other groups or dehalogenation if other sensitive substituents are present. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-Based Reductions: The use of easily oxidized metals in acidic media is a classic and mild method for nitro group reduction. Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with acetic acid, are effective for this conversion and are often compatible with other functional groups that might be sensitive to catalytic hydrogenation. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild route to the corresponding amine. commonorganicchemistry.com
The resulting 2-methoxy-6-phenylpyridin-3-amine (B12966385) is a valuable intermediate for synthesizing more complex molecules, including those with potential pharmaceutical applications. nih.govwikipedia.org
Functionalization via Substitution: While reduction is the most common fate of the nitro group, it can also act as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions, especially when positioned on a highly electron-deficient ring. Studies on related 2-R-3-nitropyridines have shown that the 3-NO₂ group can be selectively displaced by strong nucleophiles like thiols, particularly when another potential leaving group is present at the C-5 position. uantwerpen.be This reactivity provides a direct pathway for introducing new substituents at the C-3 position.
| Reagent/Catalyst | Conditions | Notes |
| H₂/Pd-C | Atmospheric or elevated pressure | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Atmospheric or elevated pressure | Good alternative to Pd/C to avoid dehalogenation. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic medium | Mild, classic method with good functional group tolerance. commonorganicchemistry.com |
| Sn/HCl | Acidic medium | Another classic metal/acid reduction system. |
| Zn/AcOH | Acidic medium | Mild conditions suitable for sensitive substrates. commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral medium | Mild reducing agent for converting nitro to amino groups. commonorganicchemistry.com |
Reactivity of the Phenyl Substituent: Aromatic Functionalization and Derivatization
The phenyl group at the C-6 position offers a site for further modification of the molecule through reactions common to benzene (B151609) derivatives. The reactivity of this ring is influenced by the attached pyridine moiety, which acts as an electron-withdrawing and deactivating group.
Electrophilic Aromatic Substitution (EAS): Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can potentially occur on the phenyl ring. The pyridine ring, being electron-deactivating, will slow the rate of EAS compared to unsubstituted benzene. researchgate.net The substitution pattern is directed by the pyridine substituent, which generally directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the pyridine ring itself may favor substitution at the para position of the phenyl ring. nih.gov Due to the deactivating nature of the pyridyl substituent, these reactions often require vigorous conditions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used method for functionalizing the phenyl ring is through transition-metal-catalyzed cross-coupling reactions. If a leaving group (such as a bromine or triflate) is present on the phenyl ring, Suzuki-Miyaura coupling reactions can be employed to form new carbon-carbon bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Studies on related 4'-aryl terpyridines have demonstrated the successful cross-coupling of arylboronic acids with bromo-substituted phenyl rings attached to a pyridine core.
Nucleophilic and Electrophilic Dearomatization Strategies of the Pyridine Core
The pyridine ring in 2-methoxy-3-nitro-6-phenylpyridine is highly electron-deficient due to the combined electron-withdrawing effects of the nitrogen heteroatom and the C-3 nitro group. This makes the ring susceptible to nucleophilic attack, which can lead to dearomatization. stackexchange.comrsc.org
Nucleophilic Dearomatization: This is one of the most direct methods for converting flat aromatic heterocycles into three-dimensional, saturated, or partially saturated structures. stackexchange.com The process involves the addition of a nucleophile to the pyridine ring, which disrupts the aromatic system. For electron-deficient pyridines, this can sometimes occur directly, although activation of the pyridine nitrogen (e.g., by acylation or alkylation to form a pyridinium (B92312) salt) often facilitates the reaction. rsc.orgorganic-chemistry.org
In the case of this compound, the strong activation provided by the nitro group makes the ring sufficiently electrophilic to be attacked by nucleophiles. Nucleophilic attack on substituted pyridines generally occurs at the C-2, C-4, or C-6 positions, as the negative charge in the resulting anionic intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom. kuleuven.be For this specific compound, the C-2 and C-6 positions are already substituted, leaving the C-4 position as a likely site for nucleophilic addition, which would lead to a 1,4-dihydropyridine (B1200194) derivative.
Electrophilic Dearomatization: This strategy is far less common for an electron-deficient ring like pyridine. Electrophilic attack on the pyridine ring itself is difficult and typically requires highly activating, electron-donating groups to be present on the ring. researchgate.netclockss.org Therefore, this pathway is not a primary mode of reactivity for this compound.
Mechanistic Elucidation of Key Transformations (e.g., Nitro Group Migration, C-H Functionalization)
Understanding the mechanisms of the reactions involving this compound is key to predicting its behavior and designing synthetic routes.
Mechanism of C-H Functionalization (Vicarious Nucleophilic Substitution): Direct functionalization of a C-H bond on the electron-deficient pyridine ring can be achieved through a process known as Vicarious Nucleophilic Substitution (VNS). This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism proceeds in two main steps:
Addition: A carbanion bearing a leaving group at the α-position attacks an electrophilic position on the nitropyridine ring (typically ortho or para to the nitro group), forming a Meisenheimer-type anionic adduct. organic-chemistry.org
Elimination: A base induces β-elimination of HX from the adduct, where H is the hydrogen that was originally on the ring and X is the leaving group from the nucleophile. This step restores the aromaticity of the ring. rsc.orgorganic-chemistry.org
For this compound, VNS would be expected to occur at the C-4 or C-5 positions, which are para and ortho to the nitro group, respectively. Mechanistic studies have shown that for the elimination step to occur, the newly introduced alkyl substituent and the adjacent nitro group must be able to adopt a coplanar arrangement to stabilize the developing anionic charge. stackexchange.comorganic-chemistry.org
Mechanism of Nitro Group Migration: While not commonly observed, nitro group migration has been reported in certain heterocyclic systems under specific reaction conditions. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the C-4 to the C-3 position was observed, particularly in polar aprotic solvents. Although the exact mechanism can vary, such rearrangements often proceed through complex intermediates. While there is no direct evidence for nitro group migration in this compound, the possibility of such a rearrangement under certain nucleophilic or thermal conditions cannot be entirely ruled out and represents an area for potential investigation.
Advanced Spectroscopic Characterization in Research of 2 Methoxy 3 Nitro 6 Phenylpyridine Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation of Novel Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. In the investigation of 2-Methoxy-3-nitro-6-phenylpyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of novel analogues.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms within the molecule. For a compound like this compound, distinct signals would be expected for the methoxy (B1213986) protons, as well as the protons on the pyridine (B92270) and phenyl rings. The chemical shift (δ) of these protons, reported in parts per million (ppm), is influenced by the electron density around them. For instance, the presence of the electron-withdrawing nitro group would typically shift the signals of adjacent protons downfield. The coupling patterns (e.g., doublets, triplets) arise from the interaction of neighboring non-equivalent protons and are invaluable for establishing the substitution pattern on the aromatic rings.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment, allowing for the identification of carbons bonded to electronegative atoms like oxygen and nitrogen, as well as the quaternary carbons within the aromatic rings.
To further elucidate complex structures and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments reveal correlations between coupled protons, helping to trace the connectivity within spin systems, such as the protons on the phenyl and pyridine rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear and unambiguous assignment of the carbon skeleton by linking it to the already assigned proton spectrum.
While specific NMR data for this compound is not extensively published in publicly available literature, the analysis of related structures provides a framework for expected values. For example, in similar methoxypyridine derivatives, the methoxy protons typically appear as a singlet around 3.9-4.1 ppm. The aromatic protons would resonate in the region of 7.0-8.5 ppm, with their exact shifts and coupling constants being dependent on the full substitution pattern.
Table 1: Representative NMR Data for a Hypothetical this compound Analogue
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | OCH₃ | 3.9 - 4.1 | s | - |
| Pyridine-H | 7.5 - 8.5 | d, t, m | 7 - 9 | |
| Phenyl-H | 7.2 - 8.0 | d, t, m | 7 - 9 | |
| ¹³C NMR | OCH₃ | 55 - 60 | - | - |
| Aromatic C | 110 - 160 | - | - | |
| C-NO₂ | 145 - 155 | - | - | |
| C-O | 155 - 165 | - | - |
Note: This table is illustrative and based on general principles and data from related compounds. Actual values would need to be determined experimentally.
Mass Spectrometry Techniques (HRMS, LC-MS, ESI-MS) for Molecular Formula Determination and Fragmentation Analysis in Reaction Monitoring
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the characterization of novel this compound derivatives. HRMS provides a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for monitoring the progress of a reaction. By analyzing small aliquots of the reaction mixture over time, chemists can identify the formation of the desired product, as well as any intermediates or byproducts, helping to optimize reaction conditions.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of moderately polar and thermally labile molecules like many pyridine derivatives. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. By adjusting the cone voltage in the mass spectrometer, fragmentation of the parent ion can be induced. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the methoxy group (•OCH₃), the nitro group (•NO₂), or cleavage of the bond between the two aromatic rings.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | m/z (calculated) | Information Obtained |
| HRMS (ESI+) | [C₁₂H₁₀N₂O₃+H]⁺ | 231.0713 | Accurate mass for molecular formula confirmation. |
| ESI-MS | [M+H]⁺ | 231 | Molecular weight confirmation. |
| [M-NO₂]⁺ | 185 | Loss of the nitro group. | |
| [M-OCH₃]⁺ | 200 | Loss of the methoxy group. |
Note: The fragmentation pattern is predictive and would require experimental verification.
Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound derivatives.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the nitro group, the ether linkage, and the aromatic rings. The strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy group would appear in the range of 1000-1300 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region, while C-H stretching of the aromatic rings appears above 3000 cm⁻¹.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic compounds like this compound derivatives typically exhibit strong absorptions in the UV region due to π→π* transitions within the phenyl and pyridine rings. The presence of the nitro group, a strong chromophore, can extend the conjugation and shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Studying the UV-Vis spectra of a series of derivatives can reveal how different substituents on the aromatic rings influence the electronic structure of the molecule.
Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-O asymmetric stretch (NO₂) | 1500 - 1560 |
| N-O symmetric stretch (NO₂) | 1300 - 1370 | |
| C-O stretch (ether) | 1000 - 1300 | |
| Aromatic C=C and C=N stretch | 1400 - 1600 | |
| Aromatic C-H stretch | >3000 | |
| UV-Vis | π→π* transitions | 250 - 400 |
Note: The exact positions of the absorption maxima are dependent on the solvent and the specific molecular structure.
Computational and Theoretical Chemistry Studies on 2 Methoxy 3 Nitro 6 Phenylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a principal method for elucidating the electronic structure and molecular geometry of organic compounds. In the case of 2-Methoxy-3-nitro-6-phenylpyridine, DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p)), are employed to predict its most stable conformation. These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
The optimized geometry from DFT calculations often correlates well with experimental data, such as that obtained from X-ray crystallography, where available. For similar molecular systems, DFT has been shown to accurately reproduce crystallographic bond distances. The electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, are also critical outputs of DFT calculations. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Mechanistic Pathway Elucidation through Computational Simulations (e.g., Transition State Analysis)
Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating mechanistic pathways. For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, DFT calculations can be used to locate and characterize the transition states.
Transition state analysis provides critical information about the energy barriers of a reaction, allowing for the determination of the most probable reaction mechanism. By calculating the activation energies for different possible pathways, researchers can predict which products are likely to form and under what conditions. This predictive capability is a powerful tool in synthetic chemistry for optimizing reaction conditions and improving yields.
Reactivity Prediction and Site Selectivity Analysis (e.g., Fukui Functions, Local Reactivity Descriptors)
To understand and predict the reactivity of this compound, various local reactivity descriptors derived from DFT are utilized. Fukui functions are among the most widely used of these descriptors. researchgate.net They help to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
The Fukui function analysis can pinpoint the specific sites where the molecule is most likely to react, thus explaining and predicting its regioselectivity in chemical transformations. researchgate.net Other local reactivity indices, such as the dual descriptor and local softness, provide further insights into the molecule's reactive nature. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods, particularly time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. mdpi.com These calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), as well as electronic absorption spectra (UV-Vis).
Structure Activity Relationship Sar Studies of 2 Methoxy 3 Nitro 6 Phenylpyridine Analogues
Design Principles for Modifying the 2-Methoxy-3-nitro-6-phenylpyridine Scaffold
Without specific research on this compound, one can only hypothesize on general design principles based on established medicinal chemistry knowledge. Modifications would likely explore:
The 2-Methoxy Group: This group could be altered to investigate the role of hydrogen bond accepting capacity and steric bulk at this position. Analogues could include different alkoxy groups (e.g., ethoxy, propoxy), a simple hydroxyl group (after demethylation), or its complete removal.
The 3-Nitro Group: The strong electron-withdrawing nature of the nitro group is a key feature. SAR studies would typically replace it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) to probe the electronic requirements for activity. The amino analogue would also introduce a potential hydrogen bond donor.
However, it must be reiterated that these are general principles, and in the absence of empirical data for this compound, any discussion of design strategies remains purely speculative.
Impact of Substituent Variation on Molecular Interactions and Conformational Preferences
The specific arrangement of the methoxy (B1213986), nitro, and phenyl groups on the pyridine (B92270) core dictates the molecule's three-dimensional shape and its potential to interact with biological targets. The nitro group, in particular, can influence the conformation of the adjacent phenyl ring due to steric hindrance, potentially leading to a twisted arrangement between the pyridine and phenyl rings.
Variations in these substituents would be expected to have a profound impact:
Modifications of the 6-phenyl ring would directly alter the steric and electronic profile of that region of the molecule, influencing how it fits into a putative binding pocket.
Again, without experimental or computational studies on this specific scaffold, any statements on the conformational preferences and molecular interactions of its analogues would be unfounded.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylpyridine Systems
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds.
For phenylpyridine systems in general, QSAR studies have been conducted in various therapeutic areas. These models typically use a range of descriptors, including:
Electronic Descriptors: Such as Hammett constants to quantify the electron-donating or -withdrawing nature of substituents.
Steric Descriptors: Like Taft parameters or molar refractivity to describe the size and shape of substituents.
Hydrophobic Descriptors: Commonly the partition coefficient (logP), to model the compound's lipophilicity.
A QSAR study on analogues of this compound would require a dataset of compounds with measured biological activities. Given the absence of such a dataset in the literature, no specific QSAR model for this system has been developed or reported.
Research Applications of 2 Methoxy 3 Nitro 6 Phenylpyridine and Its Derivatives
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The class of nitropyridines, including 2-Methoxy-3-nitro-6-phenylpyridine, represents a cornerstone in synthetic organic chemistry. These compounds are highly valued as synthetic intermediates due to the reactivity conferred by the electron-deficient pyridine (B92270) ring, which is made more susceptible to nucleophilic attack by the presence of the nitro group. ntnu.no This inherent reactivity allows for extensive functionalization and the construction of more complex molecular architectures.
Research has demonstrated that nitropyridine derivatives are pivotal building blocks in the synthesis of a wide array of bioactive molecules. mdpi.com For instance, substituted nitropyridines are starting materials for potent Janus kinase 2 (JAK2) inhibitors and novel insecticides. mdpi.com The synthesis often involves the nucleophilic substitution of a leaving group on the pyridine ring, a reaction facilitated by the nitro substituent. mdpi.com Furthermore, methods like the three-component ring transformation (TCRT) of dinitropyridones with ketones and ammonia (B1221849) provide access to a variety of nitropyridines that are otherwise difficult to produce. nih.gov
The functionalization of 2-R-3-nitropyridines through reactions with nucleophiles, such as thiols, has been studied to create novel fluorescent molecules, showcasing the versatility of this scaffold in creating compounds with specific properties. nih.gov The nitro group's influence on the regioselectivity of these substitution reactions is a key aspect of their synthetic utility. nih.gov The synthesis of risdiplam, a drug for spinal muscular atrophy, also utilizes nitropyridine derivatives as key intermediates, highlighting their importance in pharmaceutical manufacturing. mdpi.com
Exploration in Materials Science for Optical and Electronic Properties
The field of materials science has found significant potential in phenylpyridine derivatives, particularly for their optical and electronic properties. researchgate.net 2-Phenylpyridine (B120327) and its analogues are well-known precursors for highly fluorescent cyclometalated iridium complexes, which are critical components in the development of organic light-emitting diodes (OLEDs). wikipedia.orgambeed.com The specific compound, this compound, is noted in chemical catalogues for its potential application in OLED materials, aggregation-induced emission (AIE) systems, and other electronic materials. bldpharm.combldpharm.com
The optical and electronic characteristics of these molecules are governed by the nature and position of substituents on the pyridine ring. mdpi.comrsc.org The interplay between electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can be tuned to modulate the photophysical behavior, including absorption and emission spectra. mdpi.comresearchgate.netnih.gov This principle is fundamental to designing materials with desired properties. For example, the nonlinear optical properties of triphenylamine-pyridine derivatives, which originate from intramolecular charge transfer within the π-conjugated system, can be enhanced by incorporating heterocyclic cores that provide more free electrons. researchgate.net Research on related nitropyridine derivatives shows they are investigated for developing functional materials with enhanced electrical conductivity and thermal stability, suitable for sensors and other electronic devices.
Development as Ligands or Precursors in Catalysis Research
The structural features of this compound make it and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary site for coordinating to metal ions. mdpi.com Pyridine derivatives are widely employed as ligands in the synthesis of magnetically recoverable nano-catalysts used in various organic reactions. nih.gov
The 2-phenylpyridine scaffold is particularly notable for its ability to undergo cyclometallation with transition metals like iridium. wikipedia.org This process forms a highly stable, pincer-like complex where the metal is bonded to both a carbon atom of the phenyl ring and the nitrogen of the pyridine ring. wikipedia.org These resulting organometallic complexes are not only important for their photophysical properties in OLEDs but also have applications in catalysis. wikipedia.org While direct catalytic applications of this compound are not extensively documented, the known ability of nitropyridine derivatives to act as ligands for metal ion complexation suggests a potential for exploration in this area. mdpi.com
Investigation in Medicinal Chemistry Research for Target Interaction Mechanisms
The nitropyridine moiety is a recognized pharmacophore and is present in numerous compounds investigated for medicinal applications. mdpi.comresearchgate.net The unique electronic properties imparted by the nitro group are often key to the biological activity of these molecules. Derivatives of this compound are part of a broader class of compounds explored for a range of therapeutic targets.
Substituted nitropyridines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The nitro group can significantly enhance biological activity and can be a site for bioactivation. For example, certain nitro-heterocyclic compounds are potent antitrypanosomatid agents that are activated by type 1 nitroreductases within the parasite, leading to the formation of cytotoxic reactive species. dundee.ac.ukresearchgate.net This mechanism allows for selective targeting of the pathogen.
Furthermore, related methoxy-nitropyridine compounds have been identified as potential protein tyrosine kinase inhibitors, a major class of targets in cancer research. In such contexts, the molecule may act as an enzyme inhibitor by binding to the active site. The methoxy (B1213986) group can play a role in modulating the compound's lipophilicity, which affects its ability to cross cell membranes and interact with intracellular targets. The diarylquinoline structure, related to the 6-phenylpyridine core, is also a known scaffold for agents with anticancer, antifungal, and antiviral activities. mdpi.com
Table 2: Summary of Research Applications
| Area of Research | Application Focus | Key Findings |
|---|---|---|
| Synthetic Chemistry | Building Block | The electron-deficient nitropyridine ring is activated for nucleophilic substitution, enabling the synthesis of complex bioactive molecules and functional materials. ntnu.nomdpi.comnih.gov |
| Materials Science | Optical & Electronic Materials | Phenylpyridine derivatives are precursors to fluorescent complexes for OLEDs. Substituents modulate photophysical properties for use in electronic and AIE materials. bldpharm.comwikipedia.orgmdpi.com |
| Catalysis | Ligand Development | The pyridine nitrogen can coordinate with metal ions. The 2-phenylpyridine scaffold can form stable cyclometalated complexes with catalytic potential. wikipedia.orgmdpi.comnih.gov |
| Medicinal Chemistry | Drug Discovery | The nitropyridine scaffold is a key pharmacophore. The nitro group can act as a bioactivatable group for targeted therapies (e.g., antitrypanosomatid agents). Derivatives are explored as enzyme inhibitors. dundee.ac.uk |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Phenylpyridine Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating discovery and optimizing processes. arxiv.orgillinois.edu These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be unattainable through traditional experimental methods alone. arxiv.orgnih.gov
In the context of phenylpyridine chemistry, AI and ML are being applied to:
Predict Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the yield and optimal conditions for the synthesis of complex molecules like 2-Methoxy-3-nitro-6-phenylpyridine. illinois.edu This predictive capability can significantly reduce the number of experiments required, saving time and resources.
De Novo Molecular Design: AI algorithms can generate novel molecular structures with desired properties. mdpi.com This could lead to the design of new phenylpyridine derivatives with enhanced biological activity or material properties.
Spectra Analysis: AI can assist in the automated interpretation of complex analytical data, such as NMR and mass spectrometry, which is crucial for compound characterization. sjp.ac.lk
The synergy between AI and automated synthesis platforms is creating a feedback loop where AI designs new molecules and predicts their properties, and robotic systems then synthesize and test them. illinois.edu This high-throughput approach has the potential to dramatically accelerate the discovery of new phenylpyridine-based compounds with valuable applications.
Sustainable Synthesis and Green Chemistry Innovations for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dcatvci.orgyoutube.com For the synthesis of this compound, future research will likely focus on several key areas of green chemistry:
Catalysis: The use of highly efficient and selective catalysts can reduce the number of reaction steps and minimize the formation of byproducts. selectscience.net Research into novel catalysts for cross-coupling reactions, a key step in the synthesis of many phenylpyridines, is an active area of investigation.
Alternative Solvents: Traditional organic solvents are often volatile and toxic. The exploration of greener alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis process. youtube.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. selectscience.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
Renewable Feedstocks: The development of synthetic routes that utilize renewable starting materials is a long-term goal of green chemistry. recpc.org Research into the synthesis of pyridine (B92270) and benzene (B151609) rings from biomass-derived feedstocks could eventually provide a more sustainable pathway to phenylpyridine compounds.
A key metric in green chemistry is the Environmental (E)-factor, which measures the amount of waste produced per kilogram of product. selectscience.net By adopting these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Expanding the Scope of Functionalization and Derivatization Reactions
The ability to selectively modify the structure of this compound is crucial for fine-tuning its properties and exploring new applications. The existing functional groups—the methoxy (B1213986), nitro, and phenyl groups—provide multiple handles for further chemical transformations.
Future research in this area will likely focus on:
C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for modifying aromatic rings without the need for pre-functionalized starting materials. The development of new catalytic systems for the selective C-H functionalization of the pyridine and phenyl rings of this compound would open up new avenues for derivatization.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified through a wide range of reactions, such as acylation, alkylation, and diazotization. This provides a versatile platform for the synthesis of a diverse library of derivatives.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
Cross-Coupling Reactions: The phenyl group can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
A table summarizing potential derivatization reactions is provided below:
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | Amino Group |
| Methoxy Group | Ether Cleavage | HBr, HI | Hydroxyl Group |
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄; Br₂, FeBr₃ | Substituted Phenyl Ring |
| Pyridine Ring | Nucleophilic Aromatic Substitution | NaOMe, MeOH | Substituted Pyridine Ring |
| C-H Bonds | C-H Activation/Functionalization | Transition Metal Catalysts | Functionalized C-H Bonds |
Novel Applications in Advanced Materials and Biological Probes
The unique electronic and structural features of phenylpyridine derivatives make them attractive candidates for a range of applications in materials science and chemical biology.
Advanced Materials:
Organic Light-Emitting Diodes (OLEDs): Phenylpyridine-based iridium complexes are widely used as phosphorescent emitters in OLEDs due to their high quantum efficiencies and tunable emission colors. Research into new derivatives of this compound could lead to the development of novel emitters with improved performance characteristics.
Sensors: The pyridine nitrogen atom can coordinate to metal ions, making phenylpyridine derivatives suitable for use as chemosensors. The nitro group can also act as a recognition site for certain analytes.
Non-linear Optical (NLO) Materials: The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound suggests that it may possess interesting NLO properties, which are important for applications in telecommunications and optical data processing.
Biological Probes:
Fluorescent Probes: The phenylpyridine scaffold can be incorporated into fluorescent dyes. The photophysical properties of these dyes can be modulated by the substituents on the aromatic rings, allowing for the design of probes that are sensitive to their local environment.
Bioimaging: Aggregation-induced emission (AIE) probes based on pyridine derivatives are being developed for long-term cell membrane and migrasome imaging. acs.org The dicationic nature of some of these probes promotes preferential binding to lipid-rich regions of the cell membrane. acs.org
Therapeutic Agents: Phenylpyridine derivatives have shown a wide range of biological activities, including insecticidal and herbicidal properties. mdpi.com Furthermore, some derivatives have been investigated as inhibitors of specific protein-protein interactions, which is a promising strategy for cancer therapy. nih.gov The functional groups on this compound could be modified to optimize its interaction with biological targets.
Q & A
Q. Q1. What are the common synthetic routes for 2-Methoxy-3-nitro-6-phenylpyridine, and how do reaction conditions influence yield?
A1. The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:
- Step 1: Methoxylation at the 2-position via nucleophilic substitution using methoxide under anhydrous conditions (e.g., DMSO as solvent) .
- Step 2: Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts.
- Step 3: Phenyl group introduction at the 6-position via Suzuki-Miyaura coupling with phenylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
Key Variables: Temperature control during nitration and catalyst loading in coupling reactions critically affect yield. Excess methoxide may lead to demethylation, requiring inert atmospheres .
Q. Q2. Which spectroscopic techniques are optimal for characterizing this compound?
A2.
- ¹H/¹³C NMR: Assign methoxy (δ ~3.9 ppm, singlet), nitro group (deshielding adjacent protons), and phenyl protons (multiplet at δ ~7.2–7.6 ppm) .
- IR Spectroscopy: Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) .
Advanced Research Questions
Q. Q3. How can contradictory data on nitro group reactivity in this compound be resolved?
A3. Discrepancies in nitro group stability may arise from solvent polarity or steric effects. For example:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize nitro groups, while protic solvents (e.g., MeOH) may promote reduction under heating.
- Steric Hindrance: The 6-phenyl group may hinder nucleophilic attack on the nitro group.
Methodology: Conduct comparative kinetic studies under varied solvents and temperatures. Use DFT calculations (e.g., Gaussian) to model transition states and electron density maps .
Q. Q4. What experimental design strategies optimize regioselectivity in derivatives of this compound?
A4. To target specific substitution patterns (e.g., para vs. meta positions):
- Factorial Design: Vary catalysts (e.g., Pd vs. Cu), ligands (bidentate vs. monodentate), and solvent polarity. For example, a 2³ factorial design can identify interactions between variables .
- Control Experiments: Use isotopic labeling (e.g., ¹⁵N-nitration) to track positional preferences.
Case Study: highlights solvent-free conditions for pyridine functionalization, which may reduce side reactions and improve selectivity .
Q. Q5. How can computational methods predict the photostability of this compound?
A5. Photodegradation pathways (e.g., nitro-to-nitrito rearrangement) can be modeled using:
- TD-DFT: Simulate excited-state transitions and identify vulnerable bonds.
- Molecular Dynamics (MD): Assess conformational flexibility under UV exposure.
Validation: Compare computational results with experimental UV-Vis and HPLC degradation profiles under controlled light conditions .
Data Contradiction and Reproducibility
Q. Q6. Why do synthetic yields vary across studies for this compound, and how can reproducibility be improved?
A6. Yield discrepancies often stem from:
- Impurity in Starting Materials: Trace metals (e.g., Fe³⁺) can deactivate catalysts. Purify reagents via column chromatography or recrystallization.
- Oxygen Sensitivity: Nitro groups may oxidize intermediates; use Schlenk lines or gloveboxes for air-sensitive steps .
Best Practices: Report detailed reaction conditions (e.g., stir rate, degassing method) and characterize intermediates at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
